molecular formula C24H15NO9 B2777863 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 847176-13-0

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No. B2777863
M. Wt: 461.382
InChI Key: SHCCANPXVZUSKE-UHFFFAOYSA-N
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Description

The compound “3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common structure in many natural products, including some pharmaceuticals. The methoxycarbonyl and nitrobenzoate groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The chromen-7-yl group would form a two-ring structure, with the methoxycarbonyl and nitrobenzoate groups attached at various positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The nitro group could potentially undergo reduction reactions to form amines, and the ester group could undergo hydrolysis to form carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the presence of an ester group could affect its solubility in different solvents .

Scientific Research Applications

Synthetic Applications

Compounds related to "3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate" have been utilized in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes, for example, have been used in the synthesis of naphthopyran and naphthopyrandione units, which are significant in the development of photochromic materials (Rawat, Prutyanov, & Wulff, 2006). These compounds have shown a wide range of applications in creating materials that change color in response to light exposure, indicating their potential in creating smart and responsive materials.

Material Science

In material science, the introduction of specific functional groups like methoxycarbonyl and nitrobenzoate has been explored to modulate the properties of liquid crystals and polymers. The effect of lateral alkyloxy chains on the ferroelectric nematic phase of liquid crystals has been studied, revealing how such modifications can impact the formation and stability of these phases, which are crucial for the development of liquid crystal displays and other optical devices (Cruickshank, Walker, Storey, & Imrie, 2022).

Antimicrobial Activity

The antibacterial activity of compounds containing chromen-2-one derivatives has been reported, indicating the potential of "3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate" in pharmaceutical applications. For instance, synthesized derivatives of 4-hydroxy-chromen-2-one exhibited high levels of antibacterial activity against several bacterial strains (Behrami & Dobroshi, 2019). This suggests that the compound could be explored for its potential as an antibacterial agent, contributing to the development of new antimicrobial drugs.

Magnetic Properties

The synthesis and characterization of lanthanide-nitronyl nitroxide radical compounds, involving similar structural motifs, have been explored for their magnetic properties. Such studies are fundamental in the field of molecular magnetism, contributing to the development of single-molecule magnets and other magnetic materials (Li, Liu, Zhang, Shi, & Cheng, 2015). These materials have potential applications in data storage, quantum computing, and spintronics.

properties

CAS RN

847176-13-0

Product Name

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Molecular Formula

C24H15NO9

Molecular Weight

461.382

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate

InChI

InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3

InChI Key

SHCCANPXVZUSKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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